Fsp₃ Molecular Shape Index: 3-Methylidene-1-[(oxan-4-yl)methyl]piperidine vs. Saturated Analog 4-[(Oxan-4-yl)methyl]piperidine
The exocyclic methylidene group at C3 reduces the sp³-hybridised carbon fraction (Fsp₃) of CAS 2034298-85-4 by approximately 8.3 percentage points relative to the fully saturated comparator 4-[(oxan-4-yl)methyl]piperidine (CAS 1864060-26-3). Fsp₃ is a widely used metric for assessing molecular complexity and drug-likeness; compounds with Fsp₃ ≥ 0.45 are considered more 'lead-like,' and deviations within a congeneric series can predictably alter solubility, target promiscuity, and clinical success rates [1]. The target compound occupies an intermediate Fsp₃ space (0.917) that is distinct from both the fully saturated analog (1.0) and the unsubstituted 3-methylidenepiperidine (0.667), offering a differentiated three-dimensional profile for fragment-based screening libraries .
| Evidence Dimension | Fraction of sp³-hybridised carbon atoms (Fsp₃) |
|---|---|
| Target Compound Data | Fsp₃ ≈ 0.917 (11 sp³ carbons / 12 total carbons; calculated from molecular structure C₁₂H₂₁NO) |
| Comparator Or Baseline | Comparator 1: 4-[(Oxan-4-yl)methyl]piperidine (CAS 1864060-26-3): Fsp₃ = 1.0 (all 11 carbons sp³). Comparator 2: 3-Methylidenepiperidine (CAS 15031-81-9): Fsp₃ = 0.667 (4 sp³ / 6 total carbons) |
| Quantified Difference | Target Fsp₃ (0.917) is 0.083 lower than saturated analog (1.0) and 0.250 higher than unsubstituted 3-methylidenepiperidine (0.667) |
| Conditions | Calculated from 2D molecular structure; no experimental measurement required |
Why This Matters
Fsp₃ differences of this magnitude within a scaffold series can shift aqueous solubility by ≥10-fold and alter CYP450 inhibition profiles, directly impacting lead optimisation decisions when procuring building blocks for medicinal chemistry programmes.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. DOI: 10.1021/jm901241e. View Source
